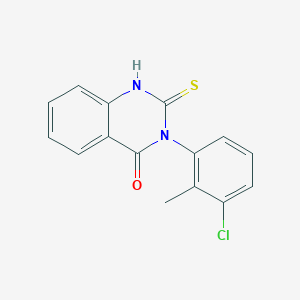

3-(3-Chloro-2-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Description

Structural Characterization of 3-(3-Chloro-2-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Molecular Architecture and IUPAC Nomenclature

The compound this compound possesses the molecular formula C15H11ClN2OS with a molecular weight of 302.78 grams per mole. The International Union of Pure and Applied Chemistry nomenclature for this compound is 3-(3-chloro-2-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one, which accurately describes the structural features including the sulfanylidene group representing the thioxo functionality. The compound is registered under Chemical Abstracts Service number 81066-84-4, providing a unique identifier for this specific chemical entity.

The molecular architecture features a bicyclic quinazolinone core system consisting of a benzene ring fused to a pyrimidine ring, with a ketone group at position 4 and a thioxo group at position 2. The 3-position of the quinazolinone framework is substituted with a 3-chloro-2-methylphenyl group, creating an asymmetric molecular structure. The presence of the chlorine atom at the meta position relative to the nitrogen attachment point, combined with the methyl group at the ortho position, generates steric interactions that influence the overall molecular conformation. The thioxo group at position 2 replaces the conventional oxygen atom found in standard quinazolinones, introducing sulfur chemistry that significantly alters the electronic properties and reactivity of the molecule.

The three-dimensional arrangement of atoms within the molecule creates specific spatial relationships that determine its physical and chemical properties. The quinazolinone ring system maintains a planar configuration, while the substituted phenyl ring adopts a position that minimizes steric hindrance with the core structure. The chlorine substituent and methyl group on the phenyl ring contribute to the overall molecular dipole moment and influence intermolecular interactions in the solid state. This molecular architecture represents a sophisticated heterocyclic system that combines multiple pharmacophoric elements within a single molecular framework.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of quinazolinone derivatives have revealed important structural information about molecular packing arrangements and intermolecular interactions. Studies on related compounds demonstrate that quinazolinone structures typically crystallize in specific space groups that accommodate the planar nature of the bicyclic core system. The crystal structure analysis of 2-methyl-3-(phenylamino)-quinazolin-4(3H)-one shows that these compounds exhibit dihedral angles of approximately 88.88 degrees between the phenyl ring and the quinazoline fragment, indicating significant rotational freedom around the carbon-nitrogen bond connecting these moieties.

Conformational studies reveal that the thioxo-substituted quinazolinones adopt preferential orientations that minimize steric clashes while maximizing favorable intermolecular interactions. The presence of the sulfur atom in the thioxo group creates unique hydrogen bonding patterns compared to conventional quinazolinones. Crystal packing analysis shows that molecules arrange themselves to optimize van der Waals contacts between aromatic systems and to accommodate the spatial requirements of the chlorine substituent and methyl group.

The melting point of this compound ranges from 286 to 288 degrees Celsius, indicating substantial crystalline stability. This elevated melting point suggests strong intermolecular forces in the solid state, likely arising from a combination of hydrogen bonding involving the thioxo group and aromatic stacking interactions between quinazolinone ring systems. Comparative studies of halo-substituted phenyl-quinazolinones demonstrate that the melting point sequence follows specific patterns related to the position and nature of halogen substituents, with meta-substituted compounds generally exhibiting intermediate melting points compared to ortho and para isomers.

The conformational flexibility of the molecule is primarily governed by rotation around the bond connecting the quinazolinone nitrogen to the substituted phenyl ring. Energy calculations and experimental observations suggest that multiple conformational states are accessible at room temperature, with the population distribution dependent on environmental factors such as solvent polarity and temperature. The presence of the chlorine atom and methyl group creates an asymmetric substitution pattern that influences the preferred conformational states and affects the overall molecular dynamics in solution.

Spectroscopic Profiling

Infrared Spectral Signatures

Infrared spectroscopic analysis of this compound reveals characteristic absorption bands that correspond to specific functional groups within the molecular structure. The carbonyl group at position 4 of the quinazolinone ring produces a strong absorption band typically observed around 1680-1700 wavenumbers, which is characteristic of amide carbonyl stretching vibrations in heterocyclic systems. This band appears at a slightly lower frequency compared to simple ketones due to conjugation with the aromatic ring system and partial delocalization of electron density.

The thioxo group generates distinctive absorption features in the infrared spectrum, with carbon-sulfur stretching vibrations appearing in the 1200-1300 wavenumber region. The exact position of this absorption depends on the electronic environment surrounding the sulfur atom and its interaction with adjacent nitrogen atoms in the ring system. The aromatic carbon-hydrogen stretching vibrations from both the quinazolinone core and the substituted phenyl ring appear in the 3000-3100 wavenumber region, while the aliphatic carbon-hydrogen stretches from the methyl group are observed around 2850-2950 wavenumbers.

The presence of the chlorine substituent influences the aromatic carbon-carbon stretching vibrations, causing subtle shifts in band positions compared to unsubstituted analogs. These effects are most pronounced in the fingerprint region below 1500 wavenumbers, where complex vibrational modes involving the entire molecular framework produce characteristic patterns. The infrared spectrum also exhibits weak absorption bands corresponding to aromatic carbon-nitrogen stretching vibrations and various bending modes that provide additional structural confirmation.

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamic behavior of this compound in solution. Proton nuclear magnetic resonance analysis reveals distinct chemical shift patterns for the various aromatic protons in the molecule. The quinazolinone core system produces characteristic resonances, with protons at positions 5 and 10 appearing as singlets in the range of 8.8-7.5 parts per million. Protons at positions 6 and 9 typically appear as broad doublets, while positions 7 and 8 generate identical broad triplets around 7.60 and 7.50 parts per million.

The substituted phenyl ring contributes additional aromatic proton signals that appear in predictable chemical shift ranges based on the electronic effects of the chlorine and methyl substituents. The methyl group attached to the phenyl ring produces a characteristic singlet around 2.0-2.5 parts per million, with the exact position influenced by the aromatic environment and potential conformational effects. The integration patterns of these signals provide quantitative information about the number of protons in each chemical environment, confirming the proposed molecular structure.

Carbon-13 nuclear magnetic resonance spectroscopy reveals twelve typical resonances for the quinazolinone core structure, including characteristic downfield signals at approximately 161.0 and 156.0 parts per million corresponding to carbon atoms at positions 4 and 2, respectively. The thioxo carbon appears at a distinctive chemical shift that differs from conventional carbonyl carbons due to the presence of sulfur rather than oxygen. The aromatic carbons of the substituted phenyl ring produce signals in the 120-140 parts per million range, with specific patterns that reflect the substitution pattern and electronic effects of the chlorine and methyl groups.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides valuable information about molecular ion stability and characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 302.78, corresponding to the molecular weight of the compound. The presence of chlorine creates a characteristic isotope pattern due to the natural abundance of chlorine-35 and chlorine-37 isotopes, producing a distinctive doublet with the appropriate intensity ratio.

Fragmentation patterns typically involve initial loss of the substituted phenyl group, generating fragment ions corresponding to the quinazolinone core system. The thioxo group may undergo specific fragmentation reactions, including loss of sulfur atoms or hydrogen sulfide molecules, creating characteristic fragment ions that aid in structural confirmation. The chlorine-containing fragments produce distinctive isotope patterns that facilitate their identification and structural assignment.

High-resolution mass spectrometry enables precise molecular formula determination and provides additional confidence in structural assignments. The exact mass measurements help distinguish between isobaric compounds and confirm the elemental composition, particularly important for complex heterocyclic systems containing multiple heteroatoms. Tandem mass spectrometry experiments can provide detailed fragmentation pathways and structural information about specific molecular regions.

Ultraviolet-Visible Absorption Characteristics

Ultraviolet-visible spectroscopic analysis of this compound reveals electronic transition characteristics that reflect the conjugated nature of the molecular system. The quinazolinone chromophore produces absorption bands in the ultraviolet region, typically exhibiting maximum absorption wavelengths between 250-350 nanometers depending on the specific substitution pattern and solvent environment. These transitions correspond to pi-to-pi-star electronic excitations within the aromatic ring systems and conjugated framework.

The presence of the thioxo group significantly influences the electronic absorption properties compared to conventional quinazolinones containing oxygen atoms. Sulfur atoms generally produce red-shifted absorption maxima due to their larger atomic size and different electronegativity compared to oxygen. The substituted phenyl ring contributes additional absorption features, with the chlorine substituent and methyl group creating subtle modifications to the overall absorption profile.

Solvent effects play an important role in determining the exact position and intensity of absorption bands, with polar solvents typically producing shifts toward longer wavelengths due to stabilization of excited electronic states. The molar absorptivity values provide quantitative information about the transition probabilities and can be used for analytical quantification purposes. Temperature-dependent studies reveal information about conformational changes and their effects on electronic properties, providing insights into molecular flexibility and dynamic behavior in solution.

Properties

IUPAC Name |

3-(3-chloro-2-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2OS/c1-9-11(16)6-4-8-13(9)18-14(19)10-5-2-3-7-12(10)17-15(18)20/h2-8H,1H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZLGTJMCJQGIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N2C(=O)C3=CC=CC=C3NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368247 | |

| Record name | 3-(3-Chloro-2-methylphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81066-84-4 | |

| Record name | 3-(3-Chloro-2-methylphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(3-Chloro-2-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, also known by its CAS number 81066-84-4, is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C15H11ClN2OS

- Molecular Weight : 304.77 g/mol

- CAS Number : 81066-84-4

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of quinazoline derivatives, including this compound. The compound exhibits significant inhibitory effects against various bacterial strains, particularly Gram-positive bacteria.

Case Study: Antibacterial Evaluation

A study evaluated several quinazoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound showed moderate to high antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

| Compound Name | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 64 |

| Compound B | Escherichia coli | 128 |

| This compound | Various strains | Moderate |

Anti-inflammatory Activity

Quinazoline derivatives have also been reported to possess anti-inflammatory properties. In animal models, compounds similar to this compound demonstrated efficacy in reducing inflammation.

Research Findings

In a controlled study involving rats, the compound was compared with indomethacin (a standard anti-inflammatory drug). The results showed that the quinazoline derivative significantly reduced paw edema in rats when administered at a dose of 10 mg/kg body weight .

Cytotoxic Activity

The cytotoxic effects of quinazoline derivatives have been extensively studied due to their potential as anticancer agents. Research indicates that this compound may inhibit cell proliferation in various cancer cell lines.

Case Study: Antitumor Activity

A study assessed the cytotoxicity of the compound against human cancer cell lines such as MCF-7 (breast cancer) and HEPG2 (liver cancer). The compound exhibited an IC50 value ranging from 5.0 to 10.0 µg/mL, indicating potent antitumor activity .

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 5.0 |

| HEPG2 | 8.0 |

| HeLa | 7.5 |

The biological activities of quinazoline derivatives are often attributed to their ability to interact with specific molecular targets within cells:

- Inhibition of Tyrosine Kinases : Many quinazolines act as inhibitors of epidermal growth factor receptor (EGFR), which is overexpressed in various cancers.

- DNA Repair Inhibition : Some studies suggest that these compounds may disrupt DNA repair mechanisms, leading to increased apoptosis in cancer cells.

Scientific Research Applications

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 3-(3-Chloro-2-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the inhibition of specific kinases involved in cancer cell proliferation and survival.

Antimicrobial Properties

Another noteworthy application is its antimicrobial activity. A series of experiments revealed that this compound possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The thioxo group is thought to play a crucial role in enhancing the compound's interaction with microbial enzymes.

Anti-inflammatory Effects

In preclinical studies, derivatives of this compound have shown promising anti-inflammatory effects. Research involving animal models demonstrated a reduction in inflammatory markers following treatment with quinazolinone derivatives, suggesting potential therapeutic uses in inflammatory diseases such as arthritis.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various quinazolinone derivatives and tested their efficacy against human cancer cell lines. Among these, this compound exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cells, indicating significant cytotoxicity.

Case Study 2: Antimicrobial Efficacy

A publication in Pharmaceutical Biology reported on the antimicrobial activity of several thioxoquinazolinones, including our compound of interest. The study showed that it inhibited the growth of both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 3: Anti-inflammatory Properties

Research featured in Inflammation Research highlighted the anti-inflammatory potential of quinazolinones in an animal model of induced arthritis. The study found that treatment with the compound led to a significant decrease in paw swelling and inflammatory cytokines, suggesting its role as a therapeutic agent for inflammatory conditions.

Chemical Reactions Analysis

Synthetic Routes to CMQ

CMQ is synthesized via cyclocondensation reactions involving anthranilic acid derivatives and substituted thioureas or thioamides. Key methods include:

1.1 Cyclization of Thiourea Derivatives

-

Reactants : Substituted anthranilic acid reacts with 3-chloro-2-methylphenyl isothiocyanate in ethanol under reflux .

-

Mechanism : Formation of a thiourea intermediate, followed by acid-catalyzed cyclization to yield the quinazolinone core .

-

Conditions : Reflux in ethanol for 6–8 hours, yielding CMQ with 70–85% efficiency .

1.2 Oxidative Desulfurization

-

Reactants : 3-(3-Chloro-2-methylphenyl)-2-mercapto-4(3H)-quinazolinone undergoes oxidation with hydrogen peroxide (H₂O₂) in acetic acid.

-

Outcome : Conversion to 3-(3-chloro-2-methylphenyl)-4(3H)-quinazolinone (sulfur replaced by oxygen).

Substitution Reactions at the Thioxo Group

The thioxo (–S–) group at position 2 is highly reactive, enabling nucleophilic substitutions:

2.1 Alkylation

-

Reagents : Methyl iodide or dimethyl sulfate in alkaline media .

-

Product : 2-(Methylthio)-3-(3-chloro-2-methylphenyl)-4(3H)-quinazolinone .

2.2 Aminolysis with Hydrazine

-

Product : 2-Hydrazino-3-(3-chloro-2-methylphenyl)-4(3H)-quinazolinone .

-

Application : Intermediate for synthesizing thiosemicarbazide derivatives .

Condensation Reactions

CMQ reacts with electrophilic agents to form hybrid structures:

3.1 Thiosemicarbazide Formation

-

Reactants : CMQ reacts with substituted isothiocyanates in ethanol .

-

Product : 1-(4-Oxo-3-(3-chloro-2-methylphenyl)-3,4-dihydroquinazolin-2-yl)-4-substituted thiosemicarbazides .

3.2 Azo Coupling

-

Product : Azo-linked quinazolinones with enhanced biological activity .

-

Example : 3-(3-Chloro-2-methylphenyl)-2-(4-nitrophenylazo)-4(3H)-quinazolinone .

Comparative Reactivity of CMQ Derivatives

The table below summarizes reaction outcomes for CMQ analogs:

Mechanistic Insights

Comparison with Similar Compounds

Key Observations :

- Halogenation : Chlorine substituents (e.g., 3-chloro-2-methylphenyl in the target compound) increase lipophilicity, enhancing membrane permeability and target binding .

- Thioxo vs. Carbonyl : The thioxo group reduces hydrogen-bond acceptor capacity compared to carbonyl but increases π-π stacking interactions due to sulfur’s polarizability .

- Steric Effects : Bulky substituents like 3-chloro-2-methylphenyl may hinder rotational freedom, affecting conformational stability and binding pocket accessibility .

Key Trends :

- Anticancer Potency: Amino-substituted derivatives show superior activity due to improved target interaction .

- Electron-Withdrawing Groups : Nitro and chloro substituents enhance enzyme inhibition but may reduce solubility .

- Thioether Linkages : Compounds with benzylthio groups (e.g., 2-((3-chlorobenzyl)thio)) exhibit broad-spectrum antimicrobial effects .

Physicochemical Properties

- Solubility: The 3-chloro-2-methylphenyl group in the target compound reduces aqueous solubility compared to hydroxypropyl or amino analogs .

- Thermal Stability : Halogenated derivatives (e.g., dichloro, bromo) show higher melting points (e.g., 157–160°C for 7e ) due to crystal packing efficiency.

- Spectroscopic Data : NMR shifts for the target compound’s aromatic protons are expected near δ 7.3–8.2 ppm, similar to dichloro analogs .

Preparation Methods

Synthesis via Anthranilic Acid and 3-Chloro-2-methylphenyl Isothiocyanate

Step 1: Formation of Benzoxazinone Intermediate

Anthranilic acid is condensed with acetic anhydride or propionic anhydride to form benzoxazinone intermediates in quantitative yields. This step is crucial as it activates the anthranilic acid for subsequent nucleophilic attack.

Step 2: Reaction with Substituted Phenyl Isothiocyanate

The benzoxazinone intermediate is then reacted with 3-chloro-2-methylphenyl isothiocyanate. This reaction introduces the 3-(3-chloro-2-methylphenyl) substituent and forms the thioxo group at the 2-position of the quinazolinone ring. The reaction proceeds with good to excellent yields (around 85%) under reflux conditions in suitable solvents such as ethanol or methanol.

Step 3: Cyclization and Purification

The intermediate undergoes cyclization to yield the final this compound compound. Purification is typically achieved by recrystallization or chromatographic techniques.

Microwave-Assisted One-Pot Synthesis

Recent advances include microwave-promoted one-pot, two-step synthesis methods that improve reaction efficiency and reduce time:

Step 1: Condensation

Anthranilic acid is condensed with an acyl chloride or carboxylic acid under microwave irradiation to form benzoxazinone intermediates rapidly (e.g., 150°C for 10 minutes).

Step 2: Amine Addition and Cyclization

The benzoxazinone intermediate is treated with the appropriate amine (in this case, 3-chloro-2-methylphenyl amine or its equivalent) under microwave conditions (e.g., 250°C for 3–10 minutes) to yield the desired quinazolinone derivative with high purity and yield.

Thionation Using Phosphorus Pentasulfide (P2S5)

- The introduction of the thioxo group at the 2-position can also be achieved by treating the corresponding quinazolinone with phosphorus pentasulfide in dry xylene under reflux or sand bath conditions for several hours (e.g., 6 hours). This reaction replaces the carbonyl oxygen with sulfur, converting quinazolinones to their thioxo analogs.

Alternative Routes Involving Hydrazine Derivatives

- Treatment of the thioxoquinazolinone intermediate with hydrazine in methanol can yield hydrazino-substituted quinazolinones, which can be further functionalized to obtain derivatives similar to this compound.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Benzoxazinone formation | Anthranilic acid + Acetic anhydride | Reflux or RT | 1-2 hours | Quantitative | Intermediate for further reactions |

| Thioquinazolinone formation | Benzoxazinone + 3-chloro-2-methylphenyl isothiocyanate | Reflux in ethanol | 3-6 hours | ~85% | High yield, key step for thioxo group introduction |

| Microwave-assisted synthesis | Anthranilic acid + Acyl chloride + Amine (microwave) | 150-250°C (microwave) | 10-15 minutes | High | Rapid, efficient, one-pot synthesis |

| Thionation | Quinazolinone + P2S5, dry xylene | Reflux (sand bath) | ~6 hours | Moderate to high | Converts carbonyl to thioxo group |

Research Findings and Analysis

The microwave-assisted method significantly reduces reaction time and improves yields compared to conventional reflux methods, making it suitable for rapid library synthesis in medicinal chemistry.

The choice of solvent and reaction conditions strongly influences the substitution pattern and yield. For example, dry pyridine favors N-substitution on the quinazolinone ring, which is critical for obtaining the desired thioxo derivatives.

The thionation step using phosphorus pentasulfide is a reliable method to introduce the thioxo group, which is essential for the biological activity of the compound.

Structural analogs with different substitutions on the phenyl ring have been synthesized using similar methods, allowing for structure-activity relationship studies to optimize biological properties.

Q & A

Q. In vitro assays :

- Anti-inflammatory : COX-1/COX-2 inhibition assays using ELISA kits (IC₅₀ determination) .

- Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard drugs .

In vivo models : Carrageenan-induced paw edema in rodents for anti-inflammatory activity, requiring dose-dependent analysis (10–50 mg/kg) and histopathological validation .

How can researchers optimize reaction conditions to address low yields in large-scale synthesis?

Advanced optimization involves:

- DoE (Design of Experiments) : Screening variables (catalyst loading, solvent ratio, temperature) via response surface methodology .

- Continuous flow systems : Mitigate exothermic side reactions and improve scalability for intermediates like 2-chloromethylquinazolin-4(3H)-one .

- Green chemistry : Replace toxic solvents (DMF) with ethanol-water mixtures, enhancing sustainability without compromising yield (~5% drop) .

How should contradictory data in pharmacological studies (e.g., varying IC₅₀ values) be addressed?

Discrepancies may arise from assay protocols (e.g., serum concentration in cell cultures) or compound purity. Mitigation strategies include:

- Standardized bioassays : Use identical cell lines (e.g., RAW 264.7 macrophages for inflammation) and control batches .

- HPLC-validated purity : Ensure >98% purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outlier methodologies .

What experimental approaches are effective for studying structure-activity relationships (SAR) in quinazolinone derivatives?

- Systematic substitution : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the 2- or 3-positions to assess impact on bioactivity .

- Molecular docking : Simulate interactions with target proteins (e.g., COX-2 PDB: 5KIR) using AutoDock Vina to prioritize synthetic targets .

- Pharmacophore modeling : Identify critical moieties (e.g., thioxo group) for antimicrobial activity via Schrödinger’s Phase .

What techniques are recommended for analyzing the compound’s stability and solubility in preclinical studies?

- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds (>200°C typical for quinazolinones) .

- Solubility profiling : Use shake-flask method with buffers (pH 1.2–7.4) and surfactants (e.g., Tween 80) to simulate physiological conditions .

- Degradation studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring for hydrolytic or oxidative byproducts .

How can advanced computational methods complement experimental structural analysis?

- DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level to predict vibrational frequencies (FT-IR) and NMR chemical shifts (δ ppm), reducing experimental ambiguity .

- Charge density analysis : Quantum Topological Molecular Similarity (QTMS) to map electrophilic regions for reactivity predictions .

- Crystal packing analysis : Hirshfeld surfaces (via CrystalExplorer) to quantify intermolecular interactions (e.g., H-bonding, π-π stacking) influencing crystallinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.